1,4-Dibromo-2-(3-bromopropoxy)benzene
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Overview
Description
1,4-Dibromo-2-(3-bromopropoxy)benzene is an organic compound with the molecular formula C9H9Br3O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a 3-bromopropoxy group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-(3-bromopropoxy)benzene typically involves the bromination of 1,4-dibromobenzene followed by the introduction of the 3-bromopropoxy group. One common method involves the reaction of 1,4-dibromobenzene with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-(3-bromopropoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can produce a quinone derivative.
Scientific Research Applications
1,4-Dibromo-2-(3-bromopropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-(3-bromopropoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atoms and the 3-bromopropoxy group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its overall effect.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-4-(3-bromopropoxy)benzene
- 1,3-Dibromo-2-(3-bromopropoxy)benzene
- 1,4-Dibromo-2-(2-bromopropoxy)benzene
Uniqueness
1,4-Dibromo-2-(3-bromopropoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H9Br3O |
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Molecular Weight |
372.88 g/mol |
IUPAC Name |
1,4-dibromo-2-(3-bromopropoxy)benzene |
InChI |
InChI=1S/C9H9Br3O/c10-4-1-5-13-9-6-7(11)2-3-8(9)12/h2-3,6H,1,4-5H2 |
InChI Key |
FDLGTXFFNWHIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCCBr)Br |
Origin of Product |
United States |
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